What are the physicochemical properties of 3-Hydroxyadamantan-1-yl methacrylate?
What are the physicochemical properties of 3-Hydroxyadamantan-1-yl methacrylate?
An In-Depth Technical Guide to the Physicochemical Properties of 3-Hydroxyadamantan-1-yl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxyadamantan-1-yl methacrylate is a unique bifunctional monomer incorporating a rigid, bulky adamantane cage and a reactive methacrylate group. This combination of functionalities imparts desirable properties to polymers, making it a valuable component in the development of advanced materials, particularly in the fields of microelectronics and specialty polymers. This technical guide provides a comprehensive overview of the known physicochemical properties of 3-Hydroxyadamantan-1-yl methacrylate, details on its synthesis and characterization, and a discussion of its applications, with a focus on its role in photoresist technology.
Chemical Identity and Structure
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IUPAC Name: (3-hydroxy-1-adamantyl) 2-methylprop-2-enoate[1]
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Synonyms: 1-Methacryloyloxy-3-adamantanol, 3-Hydroxyadamant-1-yl methacrylate, 1,3-Adamantanediol monomethacrylate[1]
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CAS Number: 115372-36-6[1]
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Molecular Formula: C₁₄H₂₀O₃[1]
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Molecular Weight: 236.31 g/mol [1]
Chemical Structure:
The structure of 3-Hydroxyadamantan-1-yl methacrylate is characterized by a methacrylate group ester-linked to the 1-position of a 3-hydroxyadamantane core. The adamantane moiety is a highly stable, three-dimensional cage-like hydrocarbon structure.
Physicochemical Properties
The physicochemical properties of 3-Hydroxyadamantan-1-yl methacrylate are summarized in the table below. These properties are critical for its application in various formulations and polymerization processes.
| Property | Value | Reference |
| Appearance | White to almost white powder or crystals | [1] |
| Melting Point | 89.0 to 93.0 °C | [1][2] |
| Boiling Point | 329.3 ± 25.0 °C at 760 mmHg | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Flash Point | 133 °C | [1] |
| Solubility | Soluble in methanol | [2] |
| Storage | Sealed in a dry place at room temperature | [1] |
Synthesis and Characterization
Synthesis Protocol: Esterification
3-Hydroxyadamantan-1-yl methacrylate is typically synthesized via the esterification of 1,3-adamantanediol with methacrylic acid.[3] While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be described as follows:
Reaction:
1,3-Adamantanediol + Methacrylic Acid → 3-Hydroxyadamantan-1-yl Methacrylate + Water
General Procedure:
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Reactant Charging: 1,3-Adamantanediol and a slight molar excess of methacrylic acid are charged into a reaction vessel equipped with a stirrer, a temperature controller, and a reflux condenser with a Dean-Stark trap to remove water.
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Catalyst Addition: An acid catalyst, such as p-toluenesulfonic acid or a strong acidic ion-exchange resin, is added to the mixture.
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Solvent: A suitable solvent that forms an azeotrope with water, such as toluene or cyclohexane, is used to facilitate water removal.
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Reaction Conditions: The reaction mixture is heated to reflux. The water produced during the esterification is continuously removed by azeotropic distillation.
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Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting materials.
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Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The catalyst is neutralized or filtered off. The organic layer is washed with a dilute sodium bicarbonate solution to remove unreacted methacrylic acid and then with brine. The solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure 3-Hydroxyadamantan-1-yl methacrylate.
Characterization Techniques
The structural confirmation and purity assessment of 3-Hydroxyadamantan-1-yl methacrylate are typically performed using a combination of spectroscopic and chromatographic methods.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information on the number and types of protons in the molecule. Expected signals would include those for the vinyl protons of the methacrylate group, the methyl protons of the methacrylate group, and the characteristic broad signals of the adamantane cage protons, as well as a signal for the hydroxyl proton.
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¹³C NMR: Shows the number of non-equivalent carbons and their chemical environments. Distinct signals for the carbonyl carbon, the double bond carbons of the methacrylate group, the carbons of the adamantane cage, and the carbon bearing the hydroxyl group would be expected.
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Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present. Key characteristic absorption bands would include:
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A broad O-H stretching band for the hydroxyl group.
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A strong C=O stretching band for the ester carbonyl group.
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C=C stretching for the methacrylate double bond.
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C-H stretching and bending vibrations for the adamantane cage and methyl group.
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Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure.
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Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These thermal analysis techniques are used to determine the melting point and thermal stability of the monomer, which are crucial properties for its application in polymers.[4][5]
Applications in Advanced Materials
The unique structure of 3-Hydroxyadamantan-1-yl methacrylate makes it a valuable monomer for the synthesis of specialty polymers with enhanced properties. The bulky adamantane group increases the glass transition temperature (Tg), thermal stability, and etch resistance of the resulting polymers, while the hydroxyl group provides a site for further functionalization or improves adhesion and solubility characteristics.[2][6]
Photoresist Formulations for Microlithography
A primary application of 3-Hydroxyadamantan-1-yl methacrylate is in the formulation of chemically amplified photoresists for advanced lithography processes, such as those using 193 nm ArF excimer lasers.[2][6] In these systems, it is copolymerized with other monomers to create a polymer backbone that is insoluble in an aqueous base developer. The hydroxyl group enhances the solubility of the polymer in the developer after the acid-catalyzed deprotection of other protecting groups in the exposed regions of the photoresist. The adamantane moiety contributes to the polymer's plasma etch resistance, which is crucial for transferring the patterned image to the underlying substrate.
Below is a logical workflow diagram illustrating the synthesis of 3-Hydroxyadamantan-1-yl methacrylate and its incorporation into a photoresist formulation.
Caption: Workflow for the synthesis of 3-Hydroxyadamantan-1-yl methacrylate and its application in a photoresist formulation for microlithography.
Role in Drug Development
While 3-Hydroxyadamantan-1-yl methacrylate is not a therapeutic agent itself, the adamantane scaffold is of significant interest in drug discovery. The incorporation of an adamantyl group can enhance the lipophilicity of a drug molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[7] The rigid structure of adamantane can also serve as a robust anchor for pharmacophores, positioning them for optimal interaction with biological targets such as ion channels and enzymes.[3] Furthermore, the adamantane cage can protect adjacent functional groups from metabolic degradation, thereby increasing the drug's half-life.[7] The hydroxyl group on 3-Hydroxyadamantan-1-yl methacrylate provides a reactive handle for conjugating it to other molecules, suggesting its potential use as a building block in the synthesis of more complex, adamantane-containing pharmaceutical compounds.
Safety Information
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
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Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention).
Conclusion
3-Hydroxyadamantan-1-yl methacrylate is a specialty monomer with a unique combination of a bulky, rigid adamantane core and a reactive methacrylate group, along with a functional hydroxyl group. These structural features translate into desirable physicochemical properties, particularly for the development of advanced polymers with high thermal stability, etch resistance, and tunable solubility. Its primary application lies in the formulation of photoresists for high-resolution lithography. While not a drug itself, the adamantane moiety is a privileged scaffold in medicinal chemistry, suggesting the potential for this molecule to be used as a versatile building block in the synthesis of novel therapeutic agents. This technical guide provides a foundational understanding of the key properties and applications of 3-Hydroxyadamantan-1-yl methacrylate for professionals in materials science and drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Hydroxy-1-adamantyl methacrylate | 115372-36-6 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Adamantane - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Synthesis of adamantane-containing methacrylate polymers: Charact...: Ingenta Connect [ingentaconnect.com]
